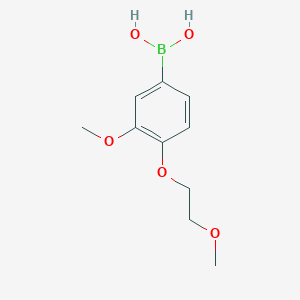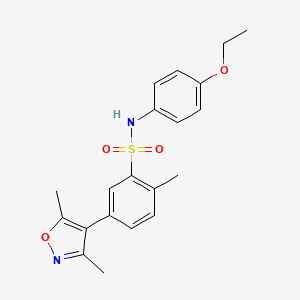
3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid
Overview
Description
3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid is an organic compound with the molecular formula C10H15BO5. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used in various chemical reactions, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid typically involves the reaction of this compound with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base in an aqueous or organic solvent . The reaction conditions often include temperatures ranging from room temperature to 100°C and reaction times of several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenols, while reduction can produce alcohols .
Scientific Research Applications
3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid has several applications in scientific research:
Biology: This compound can be used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. The boron atom in the compound can interact with hydroxyl groups, leading to the formation of boronate esters .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3,4-Dimethoxyphenylboronic acid
Uniqueness
3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methoxy and methoxyethoxy groups enhances its solubility and reactivity compared to other boronic acids .
Properties
IUPAC Name |
[3-methoxy-4-(2-methoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO5/c1-14-5-6-16-9-4-3-8(11(12)13)7-10(9)15-2/h3-4,7,12-13H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBMDYZNCBFIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCOC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301224939 | |
| Record name | B-[3-Methoxy-4-(2-methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301224939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189126-31-5 | |
| Record name | B-[3-Methoxy-4-(2-methoxyethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189126-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[3-Methoxy-4-(2-methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301224939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B1650526.png)
![2-[2,4-dioxo-3-{4-[2-oxo-2-(propylamino)ethyl]phenyl}-3,4-dihydroquinazolin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B1650527.png)
![N-[4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl]-5-chloro-1H-indole-2-carboxamide](/img/structure/B1650528.png)
![methyl 2-{[(4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B1650529.png)
![1-benzyl-5-[(dimethylamino)sulfonyl]-N-(3-methoxybenzyl)-1H-indole-2-carboxamide](/img/structure/B1650531.png)
![N~2~-{[5-(2-chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl}-N~2~-(cyclopropylmethyl)-2-thiophenecarboxamide](/img/structure/B1650533.png)
![N~1~-(2-furylmethyl)-N~1~-{[5-(2-methoxyphenoxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl]methyl}-1-cyclopropanecarboxamide](/img/structure/B1650535.png)
![2-butyl-7-{[(4-methylbenzyl)(propyl)amino]methyl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1650539.png)
![N-(3,5-dimethoxyphenyl)-N'-{5-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B1650540.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(4-oxoquinazolin-3(4H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1650542.png)

![N-[1-(4-cyanophenyl)-1H-pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B1650544.png)
![N-(3-fluorophenyl)-1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B1650546.png)
![Ethyl 4-[(8-{4-[(phenylsulfanyl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-3-yl)oxy]benzoate](/img/structure/B1650548.png)
